L-Erythronic acid can be sourced from the oxidation of sugars such as L-arabinose, D-xylose, and D-galactose. The oxidation process typically involves using oxygen in an alkaline solution, which facilitates the conversion of these sugars into their corresponding acids . Additionally, it can be produced through various synthetic methods, including electrochemical processes and enzymatic reactions.
L-Erythronic acid falls under the category of aldonic acids, which are carboxylic acids derived from aldoses. Its structural formula is CHO, indicating it contains four carbon atoms, eight hydrogen atoms, and five oxygen atoms.
The synthesis of L-erythronic acid can be achieved through several methods:
The oxidation process typically involves controlling pH levels and temperature to optimize yields. For example, using pure oxygen instead of air significantly improves the reaction efficiency, allowing for higher product yields and purity levels.
L-Erythronic acid participates in various chemical reactions typical of sugar acids, including:
The chemical behavior of L-erythronic acid is influenced by its functional groups, allowing it to participate in both nucleophilic and electrophilic reactions, which are essential for synthesizing derivatives or modifying its structure for specific applications.
The biochemical role of L-erythronic acid primarily involves its participation in metabolic pathways related to carbohydrate metabolism. It serves as an intermediate in various enzymatic reactions, particularly those involving the pentose phosphate pathway.
Research indicates that elevated levels of L-erythronic acid may serve as biomarkers for certain metabolic disorders, such as transaldolase deficiency . This highlights its significance not only in metabolism but also in clinical diagnostics.
L-Erythronic acid has several scientific uses:
L-Erythronic acid arises primarily through the oxidation of carbohydrate precursors. A key pathway involves N-acetyl-D-glucosamine (GlcNAc), a monosaccharide abundant in glycoproteins, glycosaminoglycans, and microbial cell walls [6] [9]. GlcNAc undergoes enzymatic or chemical degradation to yield erythrose, which is subsequently oxidized to L-erythronic acid by NAD⁺-dependent dehydrogenases. Aldehyde dehydrogenase 1A1 (ALDH1A1) has been identified as the primary enzyme catalyzing this conversion in human cells, with kinetic studies showing a Km of 0.8 mM for erythrose [5].
The pentose phosphate pathway (PPP) serves as another major source. The PPP intermediate erythrose-4-phosphate (E4P) is dephosphorylated by acid phosphatases (e.g., phosphoglycolate phosphatase, PGP) to form erythrose, which feeds into L-erythronic acid synthesis. Isotopic tracing using [U-¹³C₆]glucose confirms that carbons 3–6 of glucose incorporate into erythronic acid, validating E4P as a precursor [1] [5]. Notably, glyceraldehyde-3-phosphate dehydrogenase (GAPDH) exhibits promiscuous activity, oxidizing E4P directly to 4-phosphoerythronate, which is then dephosphorylated [5].
Table 1: Metabolic Precursors and Enzymes in L-Erythronic Acid Biosynthesis
Precursor | Enzyme Involved | Product | Tissue/Cell Relevance |
---|---|---|---|
Erythrose | ALDH1A1 | L-Erythronic acid | Lung, prostate cancer cells |
Erythrose-4-phosphate | Acid phosphatases (PGP) | Erythrose | Ubiquitous |
N-Acetylglucosamine | Deacetylases/oxidases | Erythrose derivatives | Connective tissues, microbiota |
Ascorbic acid (vitamin C) degradation represents a physiologically significant route for L-erythronic acid generation. Under limited oxygen, dehydroascorbic acid (DHA)—the oxidized form of ascorbic acid—undergoes non-enzymatic rearrangement to 2,3-diketogulonate (2,3-DKG). This compound decomposes further into L-erythrulose and oxalate. L-Erythrulose is then oxidized to L-erythronic acid via aldose reductase or aldehyde dehydrogenases [3] [10]. Studies in human lenses reveal that 3-deoxythreosone (a degradation intermediate) correlates with age (p < 0.05), implicating this pathway in age-related protein modifications [3].
The non-oxidative degradation of ascorbate predominates in tissues with high antioxidant demand, such as the lens, brain, and adrenal glands. Here, L-erythronic acid accumulation is linked to advanced glycation end-product (AGE) formation, contributing to lens crystallin aggregation in cataracts [3] [7].
L-Erythronic acid participates in glycation through its highly reactive carbonyl group, which forms Schiff bases with lysine or arginine residues in proteins. This leads to stable AGE adducts such as Nε-(carboxymethyl)lysine (CML) and cross-linking compounds like pentosidine [4] [7]. In hyperglycemic conditions, mitochondrial dysfunction in transaldolase-deficient patients increases flux toward L-erythronic acid, elevating AGE production. Urinary levels of erythronic acid in these patients reach 290–2900 μmol/mmol creatinine (vs. normal: <50 μmol/mmol creatinine), confirming its role as a disease biomarker [1] [7].
AGEs activate receptors for advanced glycation end products (RAGE), triggering NADPH oxidase and NF-κB pathways. This cascade induces vascular inflammation, implicated in atherosclerosis and diabetic complications [4] [7].
Table 2: L-Erythronic Acid-Derived Advanced Glycation End Products (AGEs)
AGE Compound | Structure | Pathological Association | Formation Pathway |
---|---|---|---|
Nε-(carboxymethyl)lysine (CML) | Lysine adduct | Atherosclerosis, diabetic nephropathy | Oxidation of Schiff base adducts |
Pentosidine | Lysine-arginine cross-link | Cataracts, skin aging | Reaction with erythrose/erythrulose |
Vesperlysine A | Fluorescent cross-link | Cerebral amyloid accumulation | Ascorbate degradation pathway |
The biosynthesis of L-erythronic acid is modulated by genetic and epigenetic factors:
Table 3: Genetic Factors Influencing L-Erythronic Acid Metabolism
Gene/Enzyme | Regulatory Mechanism | Effect on Erythronic Acid | Associated Condition |
---|---|---|---|
TALDO1 (transaldolase) | Loss-of-function mutations | 20–50-fold increase in urine | TALDO deficiency (liver dysfunction) |
ALDH1A1 | Hypoxia-induced upregulation | 60% elevation in tumor cells | Lung/prostate cancer progression |
GAPDH | Promiscuous substrate use | Enhanced 4PE/erythronate production | Oxidative stress conditions |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7